molecular formula C13H11N3O B8251640 3-Benzylimidazo[4,5-b]pyridin-6-ol

3-Benzylimidazo[4,5-b]pyridin-6-ol

Cat. No.: B8251640
M. Wt: 225.25 g/mol
InChI Key: LUCMLVDWNWVKHX-UHFFFAOYSA-N
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Description

3-Benzylimidazo[4,5-b]pyridin-6-ol is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure with a benzyl group at the 3-position and a hydroxyl group at the 6-position. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylimidazo[4,5-b]pyridin-6-ol typically involves the cyclization of 2-amino-3-methylaminopyridine with phenylacetic acid. The key intermediate product is obtained through a cyclization reaction, which is then followed by oxidation and further functionalization steps . The reaction conditions often involve the use of N,N’-carbonyldiimidazole (CDI) and hydrogen peroxide (H₂O₂) for oxidation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Benzylimidazo[4,5-b]pyridin-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce different functional groups at the benzyl position.

Mechanism of Action

The mechanism of action of 3-Benzylimidazo[4,5-b]pyridin-6-ol involves its interaction with specific molecular targets and pathways. The compound is known to influence various cellular pathways, including those involved in antimicrobial and antiviral activities . It may act as an inhibitor of certain enzymes or receptors, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzylimidazo[4,5-b]pyridin-6-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the benzyl group and hydroxyl group at specific positions enhances its potential as a versatile compound in medicinal chemistry and other scientific research fields.

Properties

IUPAC Name

3-benzylimidazo[4,5-b]pyridin-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c17-11-6-12-13(14-7-11)16(9-15-12)8-10-4-2-1-3-5-10/h1-7,9,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCMLVDWNWVKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2N=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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